Cas no 400089-02-3 (1-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine)
![1-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine structure](https://ja.kuujia.com/scimg/cas/400089-02-3x500.png)
1-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine 化学的及び物理的性質
名前と識別子
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- 1-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
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- インチ: 1S/C16H14Cl2F3N3/c17-13-3-2-12(9-14(13)18)23-5-7-24(8-6-23)15-4-1-11(10-22-15)16(19,20)21/h1-4,9-10H,5-8H2
- InChIKey: GWBFJOFWGWCCLO-UHFFFAOYSA-N
- SMILES: N1(C2=CC=C(Cl)C(Cl)=C2)CCN(C2=NC=C(C(F)(F)F)C=C2)CC1
1-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 9G-434S-10MG |
1-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine |
400089-02-3 | >90% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | 9G-434S-5MG |
1-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine |
400089-02-3 | >90% | 5mg |
£46.00 | 2025-02-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00956568-1g |
1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
400089-02-3 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
Ambeed | A939346-1g |
1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
400089-02-3 | 90% | 1g |
$350.0 | 2024-08-02 | |
Key Organics Ltd | 9G-434S-50MG |
1-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine |
400089-02-3 | >90% | 50mg |
£102.00 | 2025-02-09 | |
Key Organics Ltd | 9G-434S-1MG |
1-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine |
400089-02-3 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | 9G-434S-100MG |
1-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine |
400089-02-3 | >90% | 100mg |
£146.00 | 2025-02-09 |
1-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine 関連文献
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
1-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazineに関する追加情報
Introduction to Compound with CAS No. 400089-02-3 and Product Name: 1-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
The compound with the CAS number 400089-02-3 and the product name 1-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural features of this molecule, particularly the presence of a 3,4-dichlorophenyl group and a 5-(trifluoromethyl)pyridin-2-yl moiety, contribute to its unique chemical properties and biological activities.
Recent research in the field of medicinal chemistry has highlighted the importance of piperazine derivatives in the development of novel therapeutic agents. Piperazine scaffolds are known for their ability to modulate various biological targets, making them valuable in the design of drugs for a wide range of diseases. The specific substitution pattern in 1-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine enhances its interactions with biological receptors, potentially leading to improved efficacy and selectivity.
The 3,4-dichlorophenyl group is a key structural element that influences the electronic properties of the molecule. This group can participate in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking interactions. These interactions are crucial for the binding affinity and specificity of the compound. Additionally, the presence of chlorine atoms can enhance metabolic stability by preventing unwanted side reactions.
On the other hand, the 5-(trifluoromethyl)pyridin-2-yl moiety introduces a trifluoromethyl group, which is well-known for its ability to improve pharmacokinetic properties such as lipophilicity and metabolic stability. This group can also enhance binding affinity by participating in hydrophobic interactions with biological targets. The pyridin-2-yl ring itself is a common pharmacophore in many bioactive molecules, contributing to their ability to interact with enzymes and receptors.
Current research in pharmaceutical chemistry has demonstrated that compounds incorporating both piperazine and pyridine moieties exhibit promising activities against various therapeutic targets. For instance, studies have shown that such molecules can interact with neurotransmitter receptors, ion channels, and enzymes involved in disease pathways. The combination of these structural features makes 1-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine a promising candidate for further investigation.
In vitro studies have begun to explore the biological activity of this compound. Preliminary results suggest that it may exhibit inhibitory effects on certain enzymes and receptors relevant to neurological disorders. The ability of this molecule to modulate these targets could make it a valuable tool for developing new treatments for conditions such as depression, anxiety, and other central nervous system disorders. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques are employed to introduce the various functional groups while maintaining structural integrity. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the compound at each stage of synthesis.
One of the key challenges in developing new pharmaceuticals is ensuring their safety and efficacy in clinical settings. Animal models are commonly used to assess the potential therapeutic benefits and side effects of compounds like 1-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine before human trials can begin. These studies provide valuable insights into how the compound behaves in vivo and help identify any potential risks or adverse effects.
The development pipeline for this compound is still in its early stages, but initial results are encouraging. Researchers are optimistic about its potential as a lead compound for further drug discovery efforts. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing this research from preclinical studies to clinical trials.
The impact of this compound on future drug development could be significant if it proves to be both safe and effective in treating neurological disorders or other conditions. Its unique structural features make it a versatile tool for medicinal chemists working on designing new therapeutic agents. As research continues, we can expect more insights into its biological activity and potential applications.
In conclusion, 1-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine represents an exciting advancement in pharmaceutical chemistry. Its novel structure and promising biological activities make it a valuable candidate for further research. As scientists continue to explore its potential therapeutic applications, this compound could play a significant role in the development of new treatments for various diseases.
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